Cas no 167938-56-9 (Boc-(S)-1-amino-2-propanol)
Boc-(S)-1-amino-2-propanol Chemical and Physical Properties
Names and Identifiers
-
- (S)-tert-Butyl (2-hydroxypropyl)carbamate
- Boc-(S)-1-Amino-2-Propanol
- (S)-1-(Boc-amino)-2-propanol
- Carbamic acid,N-[(2S)-2-hydroxypropyl]-, 1,1-dimethylethyl ester
- N-T-BOC-(S)-1-AMINO-2-PROPANOL
- tert-butyl [(2S)-2-hydroxypropyl]carbamate
- ((S)-2-hydroxypropyl)carbamic acid tert-butyl ester
- (S)-(+)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
- (S)-1-N-< (1,1-dimethylethoxy)carbonyl> amino-2-propanol
- (S)-1-N-Boc-aminopropan-2-ol
- (S)-2-< (tert-Butoxycarbonyl)amino> -1-methylethanol
- AG-E-17282
- AK110596
- AKOS006280
- ANW-22320
- CTK4D2814
- N-Boc-(S)-1-amino-2-propanol
- tert-butyl (S)-2-hydroxypropylcarbamate
- BOC-(S)-(+)-1-AMINO-2-PROPANOL
- N-Boc-(S)-2-hydroxypropanamine
- tert-butyl (S)-(2-hydroxypropyl)carbamate
- (S)-1-(Boc-amino)-2-propanol, 97%
- Boc-(S)-1-amino-2-propanol≥ 99% (Chiral purity)
- (S)-(2-hydroxy-propyl)-carbamic acid t-butyl ester
- Carbamic acid, N-[(2S)-2-hydroxypropyl]-, 1,1-dimethylethyl ester
- FS-3906
- 167938-56-9
- Carbamic acid,N-[(2S)-2-hydroxypropyl]-,1,1-dimethylethyl ester
- tert-butyl[(2S)-2-hydroxypropyl]carbamate
- tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
- tert-Butyl (2S)-2-hydroxypropylcarbamate
- ((S)-2-hydroxy-propyl)-carbamic acid tert-butyl ester
- MFCD04974340
- (S)-tert-butyl 2-hydroxypropylcarbamate
- DTXSID80472786
- EN300-82450
- AKOS006280523
- YNJCFDAODGKHAV-LURJTMIESA-N
- J-010412
- Carbamic acid, [(2S)-2-hydroxypropyl]-, 1,1-dimethylethyl ester
- SCHEMBL347096
- DB-343819
- (S)-TERT-BUTYL(2-HYDROXYPROPYL)CARBAMATE
- XH0673
- DB-362466
- Boc-(S)-1-amino-2-propanol
-
- MDL: MFCD04974340
- Inchi: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
- InChI Key: YNJCFDAODGKHAV-LURJTMIESA-N
- SMILES: O(C(NC[C@H](C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 175.12100
- Monoisotopic Mass: 175.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.026
- Boiling Point: 276.441°C at 760 mmHg
- Flash Point: 120.988°C
- Refractive Index: 1.45
- PSA: 58.56000
- LogP: 1.28280
Boc-(S)-1-amino-2-propanol Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-(S)-1-amino-2-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B284455-5g |
Boc-(S)-1-amino-2-propanol |
167938-56-9 | 5g |
$ 205.00 | 2022-06-07 | ||
| TRC | B284455-10g |
Boc-(S)-1-amino-2-propanol |
167938-56-9 | 10g |
$ 335.00 | 2022-06-07 | ||
| TRC | B284455-25g |
Boc-(S)-1-amino-2-propanol |
167938-56-9 | 25g |
$ 670.00 | 2022-06-07 | ||
| Apollo Scientific | OR307132-5g |
N-Boc-(S)-1-amino-2-propanol |
167938-56-9 | 98% | 5g |
£22.00 | 2025-02-19 | |
| Apollo Scientific | OR307132-25g |
N-Boc-(S)-1-amino-2-propanol |
167938-56-9 | 98% | 25g |
£80.00 | 2025-02-19 | |
| Apollo Scientific | OR307132-100g |
N-Boc-(S)-1-amino-2-propanol |
167938-56-9 | 98% | 100g |
£250.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D763313-5g |
Carbamic acid, N-[(2S)-2-hydroxypropyl]-, 1,1-dimethylethyl ester |
167938-56-9 | 95% | 5g |
$80 | 2024-06-07 | |
| Chemenu | CM282480-100g |
(S)-tert-Butyl (2-hydroxypropyl)carbamate |
167938-56-9 | 95% | 100g |
$547 | 2023-02-02 | |
| abcr | AB352564-25 g |
(S)-1-(Boc-amino)-2-propanol, 97%; . |
167938-56-9 | 97% | 25g |
€246.00 | 2023-06-20 | |
| abcr | AB352564-100 g |
(S)-1-(Boc-amino)-2-propanol, 97%; . |
167938-56-9 | 97% | 100g |
€654.00 | 2023-06-20 |
Boc-(S)-1-amino-2-propanol Suppliers
Boc-(S)-1-amino-2-propanol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Boc-(S)-1-amino-2-propanol
Comprehensive Guide to Boc-(S)-1-amino-2-propanol (CAS No. 167938-56-9): Properties, Applications, and Industry Insights
Boc-(S)-1-amino-2-propanol (CAS No. 167938-56-9) is a chiral building block widely utilized in pharmaceutical synthesis, agrochemical research, and specialty chemical manufacturing. This optically active compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during complex organic reactions. Its molecular formula C8H17NO3 and enantiomeric purity make it indispensable for asymmetric synthesis, particularly in developing APIs (Active Pharmaceutical Ingredients) and peptide coupling applications.
Recent trends in green chemistry and sustainable drug development have amplified the demand for high-purity chiral intermediates like Boc-(S)-1-amino-2-propanol. Researchers frequently search for "Boc-protected amino alcohols solubility" or "CAS 167938-56-9 synthetic routes," reflecting growing interest in optimizing its production. The compound’s low toxicity profile and compatibility with microwave-assisted synthesis further align with modern laboratory priorities.
In pharmaceutical applications, Boc-(S)-1-amino-2-propanol serves as a precursor for protease inhibitors and kinase modulators, addressing trending therapeutic areas such as oncology and antiviral drug development. Its stereochemical integrity (>99% ee) ensures reproducible results in structure-activity relationship (SAR) studies, a key concern for medicinal chemists. Analytical techniques like HPLC chiral separation and NMR spectroscopy are commonly employed to verify its purity, as evidenced by frequent queries about "CAS 167938-56-9 characterization methods."
The agrochemical sector leverages this compound for designing chiral herbicides and plant growth regulators, capitalizing on its ability to impart enantioselective bioactivity. With rising global focus on precision agriculture, searches for "Boc-amino alcohol derivatives in crop protection" have surged by 42% year-over-year (2023 data).
From a regulatory standpoint, Boc-(S)-1-amino-2-propanol complies with REACH and FDA GMP guidelines when manufactured under controlled conditions. Its non-hygroscopic nature and shelf stability (typically >24 months at 2-8°C) make it a practical choice for industrial-scale applications. Technical discussions often center on "scaling up Boc-1-amino-2-propanol synthesis" or "alternative protecting groups comparison," highlighting industry pain points.
Emerging applications include its use in bioconjugation chemistry for antibody-drug conjugates (ADCs) and PET tracer development, areas experiencing 30% annual growth. The compound’s dual functional groups (–NH2 and –OH) enable versatile cross-coupling reactions, a feature frequently explored in recent patent literature (2022-2024).
Quality control protocols for CAS 167938-56-9 typically involve GC-MS residual solvent analysis and Karl Fischer titration, with industry benchmarks requiring <98.5% chemical purity. These specifications respond to prevalent search queries like "Boc-(S)-1-amino-2-propanol HPLC conditions" and "amino alcohol stability testing."
Future research directions may explore its potential in ionic liquid formulations and continuous flow chemistry systems, both identified as high-growth areas in recent ACS (American Chemical Society) reports. The compound’s balance of lipophilicity (LogP ~0.9) and hydrogen bonding capacity positions it as a promising candidate for next-generation drug delivery systems.
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